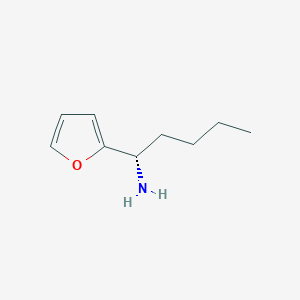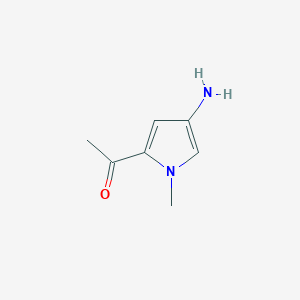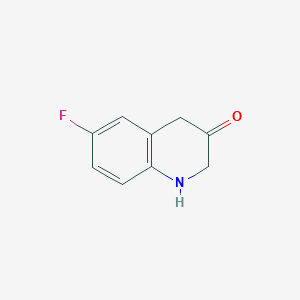
4,5-Diaminopicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diaminopicolinonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, characterized by the presence of two amino groups at the 4 and 5 positions and a nitrile group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopicolinonitrile typically involves the reaction of 4,5-dichloropyridine with ammonia or an amine source under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diaminopicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Diaminopicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4,5-Diaminopicolinonitrile exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4,5-Diaminopyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,3-Diaminopyridine: Differing in the position of amino groups.
4,5-Diaminoimidazole: Contains an imidazole ring instead of pyridine.
Uniqueness: 4,5-Diaminopicolinonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
4,5-diaminopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,9H2,(H2,8,10) |
InChI-Schlüssel |
GWIARJHTJXTKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)










![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
